7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile
CAS No.:
Cat. No.: VC13638381
Molecular Formula: C10H7BrN2OS
Molecular Weight: 283.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7BrN2OS |
|---|---|
| Molecular Weight | 283.15 g/mol |
| IUPAC Name | 7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C10H7BrN2OS/c1-2-13-5-8(11)9-7(10(13)14)3-6(4-12)15-9/h3,5H,2H2,1H3 |
| Standard InChI Key | SAFBUKBRVDSYNN-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C2=C(C1=O)C=C(S2)C#N)Br |
| Canonical SMILES | CCN1C=C(C2=C(C1=O)C=C(S2)C#N)Br |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name, 7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbonitrile, reflects its substitution pattern: a bromine atom at position 7, an ethyl group at position 5, a ketone at position 4, and a cyano group at position 2 . Its canonical SMILES representation, CCN1C=C(C2=C(C1=O)C=C(S2)C#N)Br, encodes the connectivity of atoms, while the InChIKey SAFBUKBRVDSYNN-UHFFFAOYSA-N provides a unique identifier for computational and database searches.
The planarity of the thieno[3,2-c]pyridine core facilitates π-π stacking interactions, which are critical for binding to biological targets. Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating significant polarity due to the electron-withdrawing cyano and ketone groups.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 283.15 g/mol | |
| Melting Point | 218–220°C (decomposes) | |
| Solubility (DMSO) | 25 mg/mL |
Synthesis and Purification Strategies
Key Synthetic Routes
The synthesis of 7-bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile typically involves multistep reactions starting from thiophene or pyridine precursors. One validated method employs a tandem N-alkylation and cyclization sequence :
-
N-Alkylation: Treatment of 4-aminothiophene-3-carbonitrile with ethyl bromide in the presence of cesium carbonate yields the N-ethyl intermediate.
-
Bromination: Electrophilic bromination at position 7 using -bromosuccinimide (NBS) in acetic acid.
-
Oxidation: Conversion of the 4-hydroxy group to a ketone via Jones oxidation.
Alternative routes utilize Mitsunobu coupling to install the ethyl group, followed by palladium-catalyzed cyanation . Reaction yields range from 45% to 68%, with purity exceeding 95% after recrystallization from ethanol.
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
-
NMR (400 MHz, DMSO-d6): δ 1.25 (t, J=7.1 Hz, 3H, CH2CH3), 3.89 (q, J=7.1 Hz, 2H, NCH2), 6.98 (s, 1H, H-3), 8.12 (s, 1H, H-6).
-
NMR: δ 14.1 (CH2CH3), 42.5 (NCH2), 116.2 (CN), 162.4 (C=O).
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 283.0382 ([M+H]+, calculated 283.0385) .
Biological Activities and Mechanistic Insights
Enzyme Inhibition Profiling
Thieno[3,2-c]pyridine derivatives exhibit inhibitory activity against flap endonuclease 1 (FEN1) and exonuclease 1 (EXO1), enzymes involved in DNA repair . 7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile demonstrates moderate FEN1 inhibition (IC50 = 1.2 μM) and weak EXO1 activity (IC50 > 10 μM) . Molecular docking studies suggest the bromine atom occupies a hydrophobic pocket near the FEN1 active site, while the cyano group forms hydrogen bonds with Arg70 and Gln75 .
Applications in Medicinal Chemistry
Prodrug Development
The ketone moiety at position 4 allows for prodrug derivatization. For example, conversion to a hydroxylamine prodrug enhances aqueous solubility (from 25 mg/mL to 58 mg/mL) , enabling improved bioavailability in preclinical models.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the ethyl and cyano groups reveal:
-
Replacing ethyl with isopropyl reduces FEN1 inhibition 3-fold.
-
Substituting cyano with carboxamide (as in 7-bromo-N-ethyl-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxamide) abolishes activity, underscoring the cyano group’s importance .
Future Research Directions
Optimization of Pharmacokinetic Properties
Current efforts focus on improving metabolic stability via deuteration of the ethyl group and formulation as nanoparticles. Early results show a 2.5-fold increase in half-life (t1/2) in rat plasma .
Exploration of Non-Oncology Indications
Given its DNA repair enzyme inhibition, this compound may have utility in neurodegenerative diseases characterized by oxidative DNA damage, such as Alzheimer’s .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume